4,5-Dimethoxypyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been crucial in understanding the photochemistry of DNA photoreactions, including the formation of pyrimidine dimers . New methods for synthesizing 4,5-Dimethoxypyrimidine derivatives have been explored, such as using dimethyl carbonate as a methylating agent .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxypyrimidine is represented by the formula C6H8N2O2 . The InChI code for the compound is 1S/C6H8N2O2/c1-9-5-3-7-4-8-6(5)10-2/h3-4H,1-2H3 .
Physical And Chemical Properties Analysis
4,5-Dimethoxypyrimidine has a molecular weight of 140.14 . It has a boiling point of 213.8°C at 760 mmHg . The compound is a solid at room temperature and is stored in a sealed, dry environment .
Scientific Research Applications
Antimicrobial Activity
4,5-Dimethoxypyrimidine derivatives have been synthesized and evaluated for antibacterial activities. Some compounds showed good antibacterial activity comparable to standard antibiotics like Penicillin, Ampicillin, and Erythromycin (Dişli, Mercan, & Yavuz, 2013).
Antiproliferative Properties
A study demonstrated the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones using microwave irradiation. These compounds were evaluated for antiproliferative activity against human tumor cell lines, with some showing significant activity and drug-likeness properties (Patel et al., 2022).
Solubility and Solvation Analysis
Research on the solubility of 4-amino-2,6-dimethoxypyrimidine in various aqueous co-solvent mixtures has been conducted. This study provides insights into the preferential solvation of this compound in different solvent environments (Zheng, Farajtabar, & Zhao, 2019).
DNA Synthesis Tracking
Thymidine analogues, such as those derived from pyrimidine, are used for tracking DNA synthesis in replicating cells. This application is crucial in various fields like stem cell research, cancer biology, and parasitology (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Chemical Synthesis and Analysis
The synthesis of pyrimidine derivatives and their analysis has been crucial in understanding the photochemistry of DNA photoreactions, including the formation of pyrimidine dimers (Li, 2017).
Novel Synthesis Methods
New methods for synthesizing 4,5-Dimethoxypyrimidine derivatives have been explored, such as using dimethyl carbonate as a methylating agent. This approach offers a safer alternative to traditional methods (Xiong, Zhou, & Xiao, 2014).
Safety And Hazards
The safety data sheet for 4,5-Dimethoxypyrimidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling the compound .
Relevant Papers
Several papers were found that discuss various aspects of 4,5-Dimethoxypyrimidine. These include studies on the synthesis, anti-inflammatory activities, and structure–activity relationships of pyrimidines , as well as research on the microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones .
properties
IUPAC Name |
4,5-dimethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-7-4-8-6(5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVFIUWVJFFMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551368 | |
Record name | 4,5-Dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxypyrimidine | |
CAS RN |
71133-26-1 | |
Record name | 4,5-Dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.